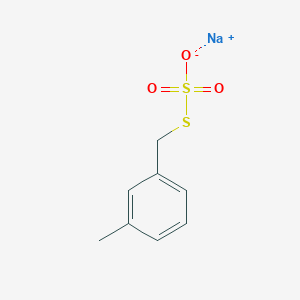
Sodium S-(3-methylbenzyl) sulfurothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium S-(3-methylbenzyl) sulfurothioate: is a chemical compound belonging to the class of Bunte salts. Bunte salts are known for their stability, non-hygroscopic nature, and resistance to moisture. These properties make them valuable as thiolating agents in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium S-(3-methylbenzyl) sulfurothioate is used as a thiolating agent in organic synthesis. It is employed in the preparation of α-organylthio esters and α-organylthio ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have shown potential as pharmacologically active agents, including antibiotics, analgesics, anti-inflammatory, antidepressant, and antidiabetic agents .
Industry: In the industrial sector, this compound is used in the production of sulfur-containing compounds that serve as intermediates in the manufacture of dyes, pesticides, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .
Comparación Con Compuestos Similares
- Sodium S-benzyl sulfurothioate
- Sodium S-alkyl sulfurothioate
- Sodium S-phenyl sulfurothioate
Comparison: Sodium S-(3-methylbenzyl) sulfurothioate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other Bunte salts, it offers specific advantages in terms of stability and moisture resistance, making it a preferred choice in certain synthetic applications .
Propiedades
Fórmula molecular |
C8H9NaO3S2 |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
WXTLFVWYCBLXPG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



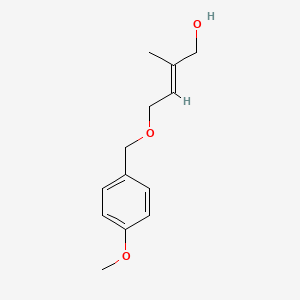

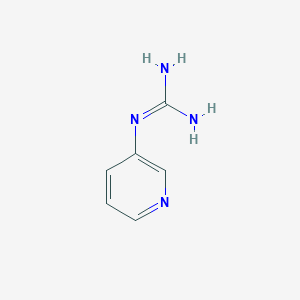

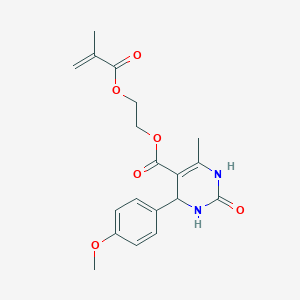

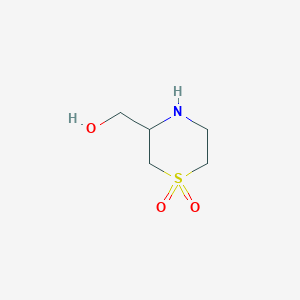

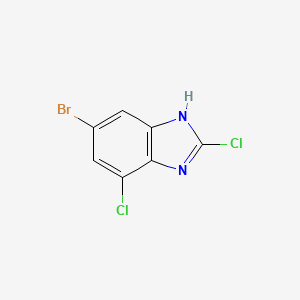
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)



